2-chloro-N-(3,4-dichlorophenyl)acetamide
Overview
Description
“2-chloro-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the linear formula C8H6Cl3NO . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20°C for 12 hours . The reaction mixture is then concentrated under reduced pressure, and ethyl acetate is added to the concentrate. The organic layer is washed with water and saturated sodium chloride solution, successively, dried over magnesium sulfate, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H6Cl3NO . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it has been used in the preparation of Triazolecarboxylic Acid derivatives as Glycolate Oxidase inhibitors .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.50 . More detailed physical and chemical properties may be available in specific databases or scientific literature.Scientific Research Applications
Quantum Chemical Calculations and Properties
2-Chloro-N-(3,4-dichlorophenyl)acetamide has been studied using quantum chemical calculations. These studies provide insights into the molecular structural parameters, thermodynamic properties, and vibrational frequencies of similar compounds using density functional theory (DFT). The molecular electrostatic potential mapping helps predict sites and relative reactivities towards electrophilic and nucleophilic attacks. This information is crucial for understanding the molecule's reactivity and potential applications (Choudhary et al., 2014).
Crystallographic Analysis
Several studies focus on the crystal structure of this compound and related compounds. These studies reveal the conformation of the N—H bond and other bond parameters, which are essential in understanding the compound's structural characteristics. The molecules of these compounds are often linked into chains through N—H⋯O hydrogen bonding, a key aspect in crystal engineering and material science applications (Gowda et al., 2008).
Synthesis of Derivatives and Antimicrobial Activity
The synthesis of novel derivatives of this compound and their antimicrobial activities have been explored. This includes the synthesis of compounds with potential antibacterial properties against various microorganisms. The structures of these novel compounds have been established using various spectroscopic methods, providing insights into the development of new pharmaceutical agents (Mistry et al., 2009).
Therapeutic Applications
One particular derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOWKGCPPCUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284050 | |
Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20149-84-2 | |
Record name | 20149-84-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20149-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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